2,5-Dimethyl-1,3,5-hexatriene

Catalog No.
S14729497
CAS No.
4916-63-6
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
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2,5-Dimethyl-1,3,5-hexatriene

CAS Number

4916-63-6

Product Name

2,5-Dimethyl-1,3,5-hexatriene

IUPAC Name

(3E)-2,5-dimethylhexa-1,3,5-triene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+

InChI Key

ZVFFWOKVVPSTAL-AATRIKPKSA-N

Canonical SMILES

CC(=C)C=CC(=C)C

Isomeric SMILES

CC(=C)/C=C/C(=C)C

2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12C_8H_{12} and a molecular weight of approximately 108.18 g/mol. This compound is classified as a conjugated diene due to its alternating double bonds, which contribute to its unique chemical properties. The structure consists of a linear chain of six carbon atoms with two methyl groups attached at the second and fifth positions. Its systematic name reflects its structure, indicating the positions of the double bonds and the methyl substituents.

The compound exists in different stereoisomeric forms, including both cis and trans configurations, which can significantly influence its reactivity and interactions in various chemical environments .

: Upon exposure to ultraviolet light, 2,5-dimethyl-1,3,5-hexatriene can undergo isomerization and fragmentation. Photochemical studies indicate that irradiation leads to the formation of various products, including cyclopropene derivatives and less stable rotamers .
  • Addition Reactions: Like other alkenes, it can undergo electrophilic addition reactions where electrophiles add across the double bonds.
  • Several methods have been developed for synthesizing 2,5-dimethyl-1,3,5-hexatriene:

    • Alkylation Reactions: The compound can be synthesized through alkylation of suitable precursors using strong bases.
    • Dehydrohalogenation: Starting from halogenated hydrocarbons, dehydrohalogenation can yield the desired diene.
    • Photochemical Methods: Direct photolysis of precursors under specific conditions can also lead to the formation of this hexatriene.
    • Thermal Cracking: Thermal cracking of larger hydrocarbons may produce 2,5-dimethyl-1,3,5-hexatriene among other products.

    2,5-Dimethyl-1,3,5-hexatriene has several applications:

    • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing more complex molecules.
    • Research Tool: Its properties make it useful in studying reaction mechanisms involving conjugated systems.
    • Flavor and Fragrance Industry: Similar compounds are often used in flavoring and fragrance formulations due to their pleasant odors.

    Interaction studies involving 2,5-dimethyl-1,3,5-hexatriene focus on its reactivity with various reagents:

    • Reactivity with Electrophiles: The compound's double bonds make it susceptible to attack by electrophiles in addition reactions.
    • Matrix Isolation Studies: Research indicates that when isolated in inert matrices (like argon), its behavior changes significantly compared to its behavior in solution or gas phases .

    Several compounds share structural similarities with 2,5-dimethyl-1,3,5-hexatriene. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    1,3-HexadieneC6H10C_6H_{10}A simpler diene without methyl substitutions
    2-Methyl-1,3-butadieneC5H8C_5H_8A smaller diene with one methyl group
    2-Ethyl-1,3-butadieneC6H10C_6H_{10}Similar structure but with an ethyl group
    4-Methyl-1-penteneC6H12C_6H_{12}A branched alkene that lacks conjugation
    2-Isopropyl-1-buteneC6H12C_6H_{12}Another branched alkene differing in structure

    Uniqueness

    The uniqueness of 2,5-dimethyl-1,3,5-hexatriene lies primarily in its specific arrangement of double bonds and methyl groups which confer distinct reactivity patterns compared to other similar compounds. Its conjugated system allows for unique electrocyclic reactions and photochemical behavior not seen in simpler alkenes or other non-conjugated systems.

    The stereoselective synthesis of (E)-1,3,5-hexatriene derivatives, including 2,5-dimethyl-1,3,5-hexatriene, has been achieved through modified Ramberg–Bäcklund reactions and elimination pathways. The Ramberg–Bäcklund approach employs diallylic sulfones as precursors, which undergo base-mediated elimination to yield trienes with high stereoselectivity. For example, treatment of diallylic sulfone 6 with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 60°C produces 2,5-dimethyl-1,3,5-hexatriene (7) in 85–92% yield with an (E)-configuration selectivity exceeding 8:1. The reaction proceeds via a concerted mechanism, where the anti-periplanar alignment of the sulfone and β-hydrogen atoms dictates the stereochemical outcome.

    Alternative routes include the Hoffman elimination of quaternized amines derived from bromohexadienes. For instance, bromohexadiene intermediates treated with dimethylamine followed by silver oxide (Ag₂O) yield 2,5-dimethyl-1,3,5-hexatriene with a cis:trans ratio of 1:2, highlighting the influence of steric effects on the elimination step. A comparative analysis of these methods is provided in Table 1.

    Table 1: Stereoselective Synthesis of 2,5-Dimethyl-1,3,5-hexatriene

    MethodPrecursorConditionsYield (%)(E):(Z) Ratio
    Ramberg–BäcklundDiallylic sulfoneKOtBu/DMSO, 60°C85–928:1
    Hoffman EliminationBromohexadieneAg₂O, 25°C70–751:2

    Mechanistic Insights into Allylic Bromide Coupling Strategies

    Allylic bromide coupling strategies rely on the formation of carbocation intermediates and subsequent deprotonation to establish the triene framework. In the synthesis of 2,5-dimethyl-1,3,5-hexatriene, allylic bromides such as 3-bromo-2,5-dimethyl-1,5-hexadiene undergo solvolysis in polar aprotic solvents (e.g., hexane/water mixtures), generating a resonance-stabilized carbocation. Attack by a water molecule at the γ-position followed by dehydration over alumina (Al₂O₃) or phosphorus pentoxide (P₂O₅) yields the triene product.

    The stereochemical outcome is influenced by the reaction medium and temperature. For example, dehydration at 410–420°C over Al₂O₃ favors the trans-configuration due to reduced steric hindrance during the transition state, while lower temperatures (200–300°C) result in cis:trans equilibration. Computational studies suggest that the activation energy for cis-to-trans isomerization is approximately 29.4 kcal/mol, with a free energy difference (ΔG) of -0.73 kcal/mol favoring the trans-isomer.

    Matrix Isolation Techniques for Thermodynamically Disfavored Rotamers

    Matrix isolation spectroscopy has been instrumental in characterizing the transient rotamers of 2,5-dimethyl-1,3,5-hexatriene. At cryogenic temperatures (10–20 K), the cis-cis-trans rotamer is trapped in an argon matrix, revealing a distorted geometry with dihedral angles of 150° (C1–C2–C3–C4) and 30° (C3–C4–C5–C6). This rotamer exhibits a UV absorption maximum at 269 nm (ε = 22,200 M⁻¹cm⁻¹), distinct from the trans-trans-trans isomer (λₘₐₓ = 270 nm, ε = 17,100 M⁻¹cm⁻¹).

    Thermal annealing experiments demonstrate that the cis-cis-trans rotamer undergoes a 1,7-hydrogen shift at 110°C, forming the cis-cis-cis isomer with a equilibrium constant (K) of 5.5. These findings underscore the role of conformational dynamics in stabilizing disfavored rotamers under constrained conditions.

    Table 2: Computed Physicochemical Properties of 2,5-Dimethyl-1,3,5-hexatriene

    PropertyValue
    Molecular Weight108.18 g/mol
    XLogP33.7
    Rotatable Bond Count2
    Exact Mass108.0939 Da

    Concerted vs. Stepwise Cyclization Pathways

    The electrocyclic ring-closing reactions of 2,5-dimethyl-1,3,5-hexatriene proceed through distinctly different mechanistic pathways depending on the nature of the intermediate species formed [1] [2]. Under thermal conditions, the cyclization follows the Woodward-Hoffmann rules, proceeding via a disrotatory mechanism for six-electron systems [1] [2]. However, when radical cation intermediates are involved, the mechanistic landscape becomes significantly more complex [3] [4].

    Radical cation intermediates generated through single-electron oxidation of 2,5-dimethyl-1,3,5-hexatriene exhibit unique reactivity patterns that deviate from conventional electrocyclic behavior [3] [4]. These intermediates can participate in both radical and ionic bond formation processes, creating opportunities for alternative cyclization pathways [3] [4]. The concerted pathway involves simultaneous bond formation and electron reorganization, maintaining the orbital symmetry constraints typical of pericyclic reactions [5] [2]. In contrast, the stepwise pathway proceeds through discrete intermediate states, where initial bond formation is followed by subsequent electron transfer and ring closure [3] [4].

    Electrochemical studies have demonstrated that radical cation intermediates of hexatriene systems can undergo cyclization under acidic conditions, with the mechanism depending heavily on the substitution pattern and reaction environment [4]. The presence of the two methyl substituents at positions 2 and 5 in 2,5-dimethyl-1,3,5-hexatriene influences the stability of radical cation intermediates and affects the competition between concerted and stepwise pathways [6] [7].

    Transition State Analysis of Bicyclo[3.1.0]hex-2-ene Formation

    The formation of bicyclo[3.1.0]hex-2-ene from 2,5-dimethyl-1,3,5-hexatriene represents a highly strained cyclization product that requires detailed transition state analysis to understand the mechanistic requirements [8] [9]. Computational studies using density functional theory methods have revealed that the transition state for this transformation involves significant geometric distortion and electronic reorganization [8] [7].

    The bicyclo[3.1.0]hex-2-ene structure contains a highly strained three-membered ring fused to a six-membered ring, creating substantial ring strain energy [9]. This strain is reflected in the activation barriers for the cyclization process, which are considerably higher than those for conventional six-membered ring formation [8] [9]. The transition state geometry shows partial bond formation between the terminal carbon atoms of the hexatriene system, with bond distances intermediate between single and double bonds [8] [10].

    Analysis of the frontier molecular orbitals during the cyclization reveals that the highest occupied molecular orbital of the hexatriene system must overlap effectively with the developing sigma bond in the transition state [1] [11]. The methyl substituents at positions 2 and 5 provide steric hindrance that affects the approach trajectory and influences the activation energy for bicyclo[3.1.0]hex-2-ene formation [6] [7]. Computational studies indicate that the activation free energy for this process is approximately 8-12 kilocalories per mole higher than for conventional cyclohexadiene formation [7] [10].

    Photochemical Isomerization Dynamics in Cryogenic Matrices

    Matrix isolation studies of 2,5-dimethyl-1,3,5-hexatriene in cryogenic environments have provided unprecedented insights into the photochemical isomerization dynamics of this polyene system [12] [13]. When isolated in argon matrices at temperatures below 20 Kelvin, the compound exhibits distinct photochemical behavior that differs significantly from solution-phase reactions [12] [13].

    Direct irradiation at 254 nanometers of matrix-isolated E-2,5-dimethyl-1,3,5-hexatriene results in the formation of thermodynamically less stable rotamers [13]. The quantum yields for various photochemical processes have been quantitatively determined through systematic irradiation studies [12]. The E-isomer shows relatively low reactivity with a total disappearance quantum yield of 0.005, while the Z-isomer demonstrates significantly higher photochemical efficiency with quantum yields reaching 0.42 [12].

    Starting MaterialE-triene formationZ-triene formationCyclohexadiene formationVinylcyclobutene formationTotal quantum yield
    E-2,5-dimethyl-0.0040.0010.00010.005
    Z-2,5-dimethyl0.37-0.014<0.0050.42
    E-2,5-di-tert-butyl0.046-0.0290.0060.081
    Z-2,5-di-tert-butyl0.052-0.460.0040.52

    The matrix environment prevents thermal equilibration between different conformational isomers, allowing for the selective study of specific rotamers [12] [13]. The principle of non-equilibration of excited rotamers becomes particularly important in understanding the conformational requirements for efficient photochemical transformations [12]. Matrix isolation spectroscopy reveals that different rotamers of 2,5-dimethyl-1,3,5-hexatriene do not equilibrate within 100 nanoseconds, indicating significant barriers to conformational interconversion in the excited state [14].

    Time-resolved studies in cryogenic matrices demonstrate that the photoisomerization dynamics are governed by the initial ground-state conformation of the molecule [12] [14]. The predominantly planar conformation of E-2,5-dimethyl-1,3,5-hexatriene limits its photochemical reactivity, while non-planar conformations show enhanced quantum yields for isomerization processes [12]. This conformation-dependent reactivity provides fundamental insights into the factors controlling photochemical efficiency in conjugated polyene systems [12] [15].

    Captodative Substituent Effects on Electrocyclization Barriers

    The concept of captodative substitution has emerged as a powerful strategy for modulating the activation barriers of hexatriene electrocyclization reactions [6] [7]. Captodative substituents involve the strategic placement of electron-donating and electron-accepting groups at specific positions on the hexatriene framework to create stabilizing interactions in the transition state [6] [7].

    Computational studies using two-layer Optimized Non-orthogonal Molecular Orbital methods have demonstrated that certain patterns of captodative substituted hexatrienes can exhibit extraordinarily rapid electrocyclization [6] [7]. The most effective substitution patterns include 2-acceptor-3-donor hexatrienes, 2-acceptor-5-donor hexatrienes, and 3-acceptor-5-donor hexatrienes [6] [7]. These systems show activation free energies that can be up to 10 kilocalories per mole lower than unsubstituted hexatriene, enabling electrocyclization to proceed smoothly at room temperature [6] [7].

    Substitution PatternActivation Free Energy (kcal/mol)Rate EnhancementTemperature for Reaction (°C)
    Unsubstituted hexatriene32-35Baseline280-350
    2-acceptor-3-donor22-25Up to 10³Room temperature
    2-acceptor-5-donor22-25Up to 10³Room temperature
    3-acceptor-5-donor22-25Up to 10³Room temperature
    2,5-dimethyl substituted29-32Moderate250-280

    The mechanism underlying the captodative effect can be understood by analyzing the affinity between donor and acceptor groups in both the reactant and transition states [6] [7]. When the affinity between these groups is stronger in the transition state than in the reactant state, captodative substitution produces an additional stabilization effect that lowers the activation barrier [6] [7]. This enhanced stabilization arises from the developing charge separation in the transition state, which allows for more favorable electrostatic interactions between the donor and acceptor substituents [6] [7].

    For 2,5-dimethyl-1,3,5-hexatriene specifically, the methyl groups act as mild electron-donating substituents that provide modest stabilization of the electrocyclization transition state [6] . While not as dramatic as purpose-designed captodative systems, the methyl substituents still contribute to a measurable reduction in activation energy compared to the parent hexatriene system [6] . The electron-donating character of the methyl groups increases the electron density at the terminal positions of the hexatriene system, facilitating the bond formation process during electrocyclization [6] .

    Multireference Complete Active Space Self-Consistent Field and Complete Active Space Perturbation Theory Second Order Studies of Rotameric Landscapes

    The application of multireference Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space Perturbation Theory Second Order (CASPT2) methods to 2,5-dimethyl-1,3,5-hexatriene provides sophisticated treatment of electron correlation effects critical for understanding rotameric landscapes. These methods represent the gold standard for treating systems with significant multireference character, particularly relevant for conjugated polyenes where static correlation effects dominate [1] [2].

    CASSCF calculations on polyene systems, including 2,5-dimethyl-1,3,5-hexatriene, typically employ active spaces encompassing the complete π-electron system. For this eight-carbon conjugated triene, the natural choice involves a (8,8) active space, incorporating all eight π-electrons distributed among eight π-molecular orbitals [3] [4]. However, systematic studies have demonstrated that expansion to larger active spaces, such as (10,8) configurations, can significantly improve the description of dynamic correlation effects [1].

    The rotameric landscape characterization requires careful consideration of conformational flexibility around the carbon-carbon single bonds. Theoretical investigations have established that for E-isomers of 2,5-dimethyl-1,3,5-hexatriene, the tEt (trans-E-trans) conformations represent energetically favorable arrangements in the ground state, while Z-isomers prefer tEc (trans-E-cis) configurations [5]. CASPT2 calculations reveal substantial energy differences between these conformational states, with Z-forms exhibiting considerably higher energies due to non-bonded steric interactions between methyl substituents [5].

    Recent benchmarking studies comparing CASSCF and CASPT2 methodologies indicate that while CASSCF provides qualitatively correct descriptions of electronic structure, the inclusion of dynamic correlation through CASPT2 proves essential for quantitative accuracy. The CASPT2 method systematically stabilizes ionic states relative to neutral configurations, leading to proper state ordering at the Franck-Condon region [1]. For 2,5-dimethyl-1,3,5-hexatriene, this correction becomes particularly important when describing the lowest excited triplet state energetics and oscillator strengths for transitions to higher triplet levels [5].

    Computational ParameterCASSCFCASPT2Reference
    Active Space(8,8) π-system(8,8) π-system [3] [5]
    Basis Set6-31G* to ANO-LANO-L 4s3p1d/2s [4]
    Energy Accuracy±0.2 eV±0.05 eV [3]
    Conformer Energy GapsQualitativeQuantitative [5]

    Density Matrix Renormalization in Active Space Optimization

    Density Matrix Renormalization Group (DMRG) methodologies represent a paradigm shift for treating large active spaces in conjugated systems like 2,5-dimethyl-1,3,5-hexatriene, enabling calculations that exceed the computational limits of traditional Complete Active Space Configuration Interaction approaches [6] [7]. The DMRG algorithm achieves near-exact solutions within active spaces containing up to 24 electrons and 24 orbitals, making it particularly suited for extended π-systems [7] [8].

    For 2,5-dimethyl-1,3,5-hexatriene, DMRG calculations typically employ the complete π-valence active space, encompassing all carbon 2pz orbitals participating in the conjugated system [7]. The method's effectiveness stems from its ability to capture strong correlation effects while maintaining polynomial scaling with system size, contrasting with the exponential scaling inherent in traditional multireference approaches [6]. The bond dimension parameter M controls the accuracy of the DMRG wave function, with typical values ranging from 500 to 2000 for polyene systems of this size [9].

    Active space optimization within the DMRG framework proceeds through orbital rotation procedures that maximize overlap with previous geometries during optimization processes [6]. This adiabatic propagation ensures continuous evolution of the active space definition as molecular geometries change, critical for studying rotameric interconversions in 2,5-dimethyl-1,3,5-hexatriene. The implementation utilizes maximum overlap methods to track specific excited states across the potential energy surface, enabling characterization of optically dark states that possess significant double-excitation character [6].

    Recent developments in DMRG methodology have introduced restricted active space variants (DMRG-RAS) that further enhance computational efficiency while maintaining accuracy [10]. These approaches partition the active space into different excitation levels, allowing systematic control over the correlation treatment. For 2,5-dimethyl-1,3,5-hexatriene, DMRG-RAS calculations can achieve 96.2% of the total correlation energy while employing significantly reduced computational resources compared to full configuration interaction [10].

    The orbital optimization capabilities within DMRG-CASSCF enable self-consistent improvement of active orbitals, analogous to traditional CASSCF methodology but applicable to much larger active spaces [7]. This feature proves particularly valuable for polyenes where the optimal orbital description depends critically on the specific molecular geometry and electronic state being studied [8].

    DMRG ParameterSmall SystemsExtended Polyenes2,5-Dimethyl-1,3,5-hexatriene
    Active Space(4,4) to (8,8)(24,24)(8,8) to (12,12)
    Bond Dimension (M)100-5001000-2000500-1000
    Correlation Recovery>99%>95%>97%
    Computational ScalingO(M³)O(M³)O(M³)

    Dressed Time-Dependent Density Functional Theory for Double-Excitation Character in Low-Lying States

    Dressed Time-Dependent Density Functional Theory (Dressed TDDFT) methodology addresses fundamental limitations of conventional TDDFT in describing states with significant double-excitation character, particularly relevant for the low-lying excited states of 2,5-dimethyl-1,3,5-hexatriene [11] [12] [13]. The approach incorporates frequency-dependent exchange-correlation kernels that account for two-hole/two-particle contributions, enabling accurate prediction of dark states that conventional TDDFT systematically fails to describe [14] [15].

    The theoretical foundation of Dressed TDDFT rests upon augmenting the standard TDDFT response matrices with additional terms that capture double-excitation contributions. For polyene systems like 2,5-dimethyl-1,3,5-hexatriene, the dominant double-excitation involves promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) with simultaneous excitation from HOMO-1 to LUMO+1 [14]. This configuration mixing proves essential for proper description of the optically forbidden 2¹Ag state that plays a crucial role in polyene photochemistry [13] [15].

    Implementation of Dressed TDDFT for 2,5-dimethyl-1,3,5-hexatriene typically employs hybrid density functionals as the underlying exchange-correlation treatment, with B3LYP and ωB97XD representing popular choices [16] [12]. The dressed kernel formulation requires definition of a model space containing the most important single and double excitations, with the double-excitation subspace designed to be uncoupled from other configurations [12]. For small polyenes, this condition generally holds, ensuring the applicability of the dressed treatment.

    Recent benchmarking studies demonstrate that Dressed TDDFT achieves remarkable accuracy for predicting vertical excitation energies of states with double-excitation character, with typical deviations of 0.1-0.2 eV from high-level coupled-cluster reference calculations [13]. The method successfully captures the curve-crossing behavior between bright and dark states that governs ultrafast photodynamical processes in polyenes [13] [15]. This capability proves particularly important for 2,5-dimethyl-1,3,5-hexatriene, where competition between radiative and non-radiative decay pathways depends critically on the relative energetics of singlet excited states.

    The computational cost of Dressed TDDFT scales similarly to conventional TDDFT, making it significantly more efficient than multireference wave function approaches while providing comparable accuracy for double-excitation states [12]. However, the method requires careful parameterization of the dressed kernel, particularly the specification of the double-excitation space and the treatment of frequency dependence [17].

    Dressed TDDFT ApplicationConventional TDDFTDressed TDDFTHigh-Level Reference
    Bright State Energy (eV)4.2 ± 0.14.1 ± 0.14.0 ± 0.05
    Dark State Energy (eV)Not accessible3.8 ± 0.13.8 ± 0.05
    Double-Excitation Character0%65%70%
    Computational ScalingO(N⁴)O(N⁴)O(N⁶-N⁷)

    Tensor Hyper-Contraction Methods for Solvated System Modeling

    Tensor Hyper-Contraction (THC) methodologies provide a revolutionary approach to reducing the computational complexity of electron repulsion integral evaluation in quantum chemical calculations, particularly beneficial for modeling solvated 2,5-dimethyl-1,3,5-hexatriene systems [18] [19] [20]. The THC formalism decomposes the fourth-order electron repulsion integral tensor into a product of five second-order tensors, achieving substantial memory compression and formal scaling reductions [19] [21].

    The least-squares THC (LS-THC) implementation offers the most robust approach for 2,5-dimethyl-1,3,5-hexatriene calculations, providing analytical formulas for THC factor generation with O(N⁴) effort when applied to density-fitted integrals [20]. This represents a significant improvement over the O(N⁵) scaling of exact integral decomposition, enabling treatment of larger molecular systems and more extensive basis sets required for accurate solvation modeling [20].

    For solvated 2,5-dimethyl-1,3,5-hexatriene systems, THC methods prove particularly valuable when combined with polarizable continuum models (PCM) that describe solvent effects through dielectric continuum representations [22] [23]. The PCM approach treats the solute quantum mechanically while approximating the solvent as a structureless medium characterized by its dielectric constant [24] [25]. The molecular free energy of solvation decomposes into electrostatic, dispersion-repulsion, and cavitation contributions, with the electrostatic term dominating for polar solvents [26].

    Implementation of THC-enabled solvation calculations requires careful consideration of basis set effects and convergence criteria. The grid fitting error introduced by the THC decomposition typically remains negligible compared to underlying density fitting approximations, particularly when employing sparse spatial quadrature grids [20]. For 2,5-dimethyl-1,3,5-hexatriene in polar solvents like acetonitrile or methanol, the electrostatic stabilization can significantly alter the relative energetics of rotameric forms and excited state manifolds [26].

    Recent developments in THC methodology include extensions to coupled-cluster theory, with THC-RR-CCSD(T) methods providing reduced-scaling approaches to perturbative triples corrections [27]. These advances enable high-accuracy treatment of electron correlation effects in solvated systems, crucial for quantitative prediction of solvent-induced spectral shifts and conformational preferences in 2,5-dimethyl-1,3,5-hexatriene [27].

    The combination of THC compression with implicit solvation models creates synergistic computational advantages, as both approaches reduce the effective scaling of their respective computational bottlenecks. THC methods address the integral evaluation and storage requirements, while PCM eliminates the need for explicit solvent molecule inclusion [28] [29]. This combination proves particularly effective for studying photochemical processes in 2,5-dimethyl-1,3,5-hexatriene where solvent effects can dramatically influence excited state dynamics and isomerization pathways.

    THC ImplementationScaling ReductionMemory ReductionAccuracy LossSolvation Compatibility
    PF-THCO(N⁵) → O(N⁴)Factor of 10-100<0.01 eVFull PCM support
    LS-THCO(N⁵) → O(N⁴)Factor of 50-200<0.005 eVEnhanced stability
    THC-RR-CCSD(T)O(N⁶) → O(N⁵)Factor of 20-50<0.02 eVAdvanced correlation
    Quantum THCO(N⁴) → O(N)Factor of 1000+ControllableFuture development

    XLogP3

    3.7

    Exact Mass

    108.093900383 g/mol

    Monoisotopic Mass

    108.093900383 g/mol

    Heavy Atom Count

    8

    Dates

    Last modified: 08-10-2024

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